3-(Pyrimidin-2-yl)azetidin-3-ol
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Overview
Description
3-(Pyrimidin-2-yl)azetidin-3-ol is a heterocyclic compound that features both a pyrimidine ring and an azetidine ringThe presence of the pyrimidine moiety is particularly significant as it is known to exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, the reaction of a pyrimidine derivative with an azetidine precursor in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
3-(Pyrimidin-2-yl)azetidin-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in fibrosis or tumor growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
3-Pyrrole-substituted 2-azetidinones: Used in the synthesis of β-lactam antibiotics.
Pyrazolo[3,4-d]pyrimidine: Investigated for its CDK2 inhibitory activity.
Uniqueness
3-(Pyrimidin-2-yl)azetidin-3-ol is unique due to its combined pyrimidine and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications that are not as easily achievable with simpler compounds .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-pyrimidin-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H9N3O/c11-7(4-8-5-7)6-9-2-1-3-10-6/h1-3,8,11H,4-5H2 |
InChI Key |
UVORMRCNRYCJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=NC=CC=N2)O |
Origin of Product |
United States |
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